molecular formula C16H20N2O3 B11160330 1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one

1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B11160330
M. Wt: 288.34 g/mol
InChI Key: KMOZAAGIBVKPCG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a methoxyphenyl group and a pyrrolidinylcarbonyl group attached to a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Attachment of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under suitable conditions.

    Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the carbonyl group can yield a hydroxyl-substituted pyrrolidinone.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in neuropharmacology, it may act as a modulator of neurotransmitter receptors or transporters, influencing synaptic transmission and neuronal activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxy group, in particular, can affect its electronic properties and interactions with molecular targets.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20N2O3/c1-21-14-6-4-5-13(10-14)18-11-12(9-15(18)19)16(20)17-7-2-3-8-17/h4-6,10,12H,2-3,7-9,11H2,1H3

InChI Key

KMOZAAGIBVKPCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCC3

Origin of Product

United States

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